![molecular formula C10H12OS B13481961 3-[3-(Methylsulfanyl)phenyl]propanal](/img/structure/B13481961.png)
3-[3-(Methylsulfanyl)phenyl]propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Methylsulfanyl)phenyl]propanal typically involves the reaction of 3-(methylsulfanyl)benzaldehyde with propanal in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 3-(methylsulfanyl)benzaldehyde is reacted with a Grignard reagent derived from propanal .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Methylsulfanyl)phenyl]propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include thiols and amines.
Major Products Formed
Oxidation: 3-[3-(Methylsulfanyl)phenyl]propanoic acid.
Reduction: 3-[3-(Methylsulfanyl)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[3-(Methylsulfanyl)phenyl]propanal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its role in biological systems, particularly in the context of its odorant properties.
Medicine: It is investigated for its potential therapeutic properties, including its effects on cellular pathways.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor
Mecanismo De Acción
The mechanism of action of 3-[3-(Methylsulfanyl)phenyl]propanal involves its interaction with specific molecular targets and pathways. It is known to interact with olfactory receptors, leading to its characteristic odor perception. Additionally, it may interact with various enzymes and proteins in biological systems, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-(Methylthio)propanal: Similar structure but lacks the phenyl group.
3-(Methylsulfanyl)propanoic acid: Oxidized form of 3-[3-(Methylsulfanyl)phenyl]propanal.
3-(Methylsulfanyl)propanol: Reduced form of this compound
Uniqueness
This compound is unique due to its combination of a phenyl group and a sulfur-containing side chain, which imparts distinctive chemical and physical properties. Its odor profile and reactivity make it valuable in various applications, particularly in the flavor and fragrance industry .
Propiedades
Fórmula molecular |
C10H12OS |
|---|---|
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
3-(3-methylsulfanylphenyl)propanal |
InChI |
InChI=1S/C10H12OS/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6-8H,3,5H2,1H3 |
Clave InChI |
MHAMVGFBFZKEPZ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC(=C1)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


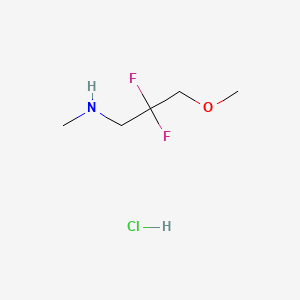

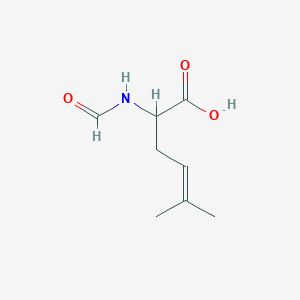
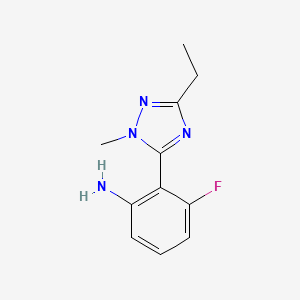
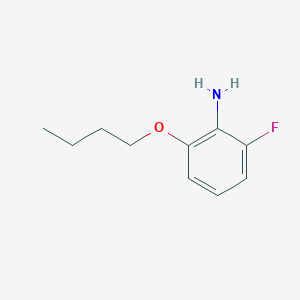
![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481916.png)
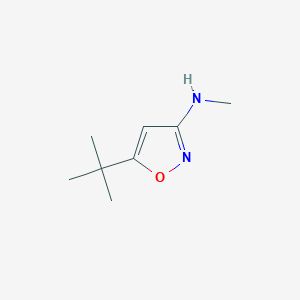

![N-[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B13481926.png)
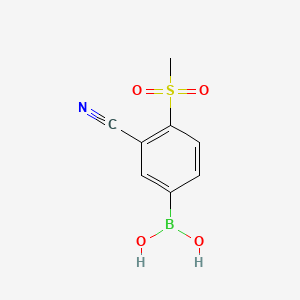
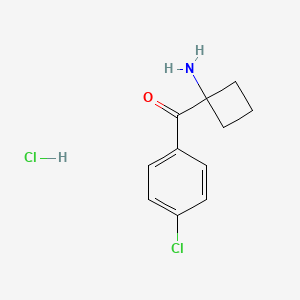

![O-[(3-bromophenyl)methyl]hydroxylamine](/img/structure/B13481936.png)
![3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13481954.png)
